N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide is a complex organic compound that features a unique structure combining a benzamide group with a triphenylphosphoranylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide typically involves the reaction of benzamide with a triphenylphosphoranylidene precursor. One common method includes the use of Wittig reagents, where the triphenylphosphoranylidene group is introduced through a Wittig reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triphenylphosphoranylidene group can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in biochemical pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom in the benzamide group.
Ethyl (triphenylphosphoranylidene)acetate: Another related compound used in Wittig reactions, featuring an ethyl ester group.
Uniqueness
N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
138371-13-8 |
---|---|
Molecular Formula |
C27H22NOP |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(triphenyl-λ5-phosphanylidene)ethylidene]benzamide |
InChI |
InChI=1S/C27H22NOP/c29-27(23-13-5-1-6-14-23)28-21-22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
ATGXNLLGQACRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.